molecular formula C30H32FNO4 B12783811 (3R,5S,6E)-7-(4-(4-Fluorophenyl)-6,7-dihydro-2-(1-methylethyl)-5H-benzo(6,7)cyclohepta(1,2-b)pyridin-3-yl)-3,5-dihydroxy-6-heptenoic acid CAS No. 380469-07-8

(3R,5S,6E)-7-(4-(4-Fluorophenyl)-6,7-dihydro-2-(1-methylethyl)-5H-benzo(6,7)cyclohepta(1,2-b)pyridin-3-yl)-3,5-dihydroxy-6-heptenoic acid

Cat. No.: B12783811
CAS No.: 380469-07-8
M. Wt: 489.6 g/mol
InChI Key: YKZHICCKACTEEI-VGKGJIMCSA-N
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Description

(3R,5S,6E)-7-(4-(4-Fluorophenyl)-6,7-dihydro-2-(1-methylethyl)-5H-benzo(6,7)cyclohepta(1,2-b)pyridin-3-yl)-3,5-dihydroxy-6-heptenoic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a fluorophenyl group, a benzo-cyclohepta-pyridinyl moiety, and dihydroxy-heptenoic acid. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,5S,6E)-7-(4-(4-Fluorophenyl)-6,7-dihydro-2-(1-methylethyl)-5H-benzo(6,7)cyclohepta(1,2-b)pyridin-3-yl)-3,5-dihydroxy-6-heptenoic acid involves multiple steps, including the formation of the benzo-cyclohepta-pyridinyl core and the subsequent addition of the fluorophenyl and dihydroxy-heptenoic acid groups. Common synthetic routes may involve:

    Formation of the benzo-cyclohepta-pyridinyl core: This step typically involves cyclization reactions using appropriate precursors under controlled conditions.

    Addition of the fluorophenyl group: This can be achieved through electrophilic aromatic substitution reactions.

    Incorporation of the dihydroxy-heptenoic acid moiety: This step may involve aldol condensation reactions followed by reduction and hydroxylation steps.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and rigorous purification techniques.

Chemical Reactions Analysis

Types of Reactions

(3R,5S,6E)-7-(4-(4-Fluorophenyl)-6,7-dihydro-2-(1-methylethyl)-5H-benzo(6,7)cyclohepta(1,2-b)pyridin-3-yl)-3,5-dihydroxy-6-heptenoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce double bonds or other reducible groups within the molecule.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be employed to modify the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

(3R,5S,6E)-7-(4-(4-Fluorophenyl)-6,7-dihydro-2-(1-methylethyl)-5H-benzo(6,7)cyclohepta(1,2-b)pyridin-3-yl)-3,5-dihydroxy-6-heptenoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways and targets.

    Industry: The compound can be used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of (3R,5S,6E)-7-(4-(4-Fluorophenyl)-6,7-dihydro-2-(1-methylethyl)-5H-benzo(6,7)cyclohepta(1,2-b)pyridin-3-yl)-3,5-dihydroxy-6-heptenoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Cyproheptadine: A compound with a similar benzo-cyclohepta-pyridinyl core but different substituents.

    Clomipramine: Another compound with a similar core structure but distinct functional groups.

Uniqueness

(3R,5S,6E)-7-(4-(4-Fluorophenyl)-6,7-dihydro-2-(1-methylethyl)-5H-benzo(6,7)cyclohepta(1,2-b)pyridin-3-yl)-3,5-dihydroxy-6-heptenoic acid is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

380469-07-8

Molecular Formula

C30H32FNO4

Molecular Weight

489.6 g/mol

IUPAC Name

(E,3R,5S)-7-[6-(4-fluorophenyl)-4-propan-2-yl-3-azatricyclo[9.4.0.02,7]pentadeca-1(15),2,4,6,11,13-hexaen-5-yl]-3,5-dihydroxyhept-6-enoic acid

InChI

InChI=1S/C30H32FNO4/c1-18(2)29-26(15-14-22(33)16-23(34)17-27(35)36)28(20-10-12-21(31)13-11-20)25-9-5-7-19-6-3-4-8-24(19)30(25)32-29/h3-4,6,8,10-15,18,22-23,33-34H,5,7,9,16-17H2,1-2H3,(H,35,36)/b15-14+/t22-,23-/m1/s1

InChI Key

YKZHICCKACTEEI-VGKGJIMCSA-N

Isomeric SMILES

CC(C)C1=C(C(=C2CCCC3=CC=CC=C3C2=N1)C4=CC=C(C=C4)F)/C=C/[C@H](C[C@H](CC(=O)O)O)O

Canonical SMILES

CC(C)C1=C(C(=C2CCCC3=CC=CC=C3C2=N1)C4=CC=C(C=C4)F)C=CC(CC(CC(=O)O)O)O

Origin of Product

United States

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